molecular formula C14H16N2O B1680165 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 66611-26-5

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1680165
CAS No.: 66611-26-5
M. Wt: 228.29 g/mol
InChI Key: KRVMLPUDAOWOGN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RU 24969 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RU 24969 undergoes several types of chemical reactions, including:

    Oxidation: RU 24969 can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

    Reduction: Reduction of RU 24969 can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: RU 24969 can undergo substitution reactions, particularly at the methoxy and tetrahydropyridinyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unfortunately, the provided search results do not offer detailed information regarding the specific applications, comprehensive data tables, or well-documented case studies for the compound "5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole." The search results provide general information, such as its chemical structure, names, properties, and identifiers .

Here's a summary of the available information from the search results:

Chemical Identification and Properties:

  • Name: this compound
  • CAS Registry Number: 66611-26-5
  • Molecular Formula: C14H16N2OC_{14}H_{16}N_2O
  • Molecular Weight: 228.29 g/mol
  • Melting Point: 179-181 °C
  • Other Names: Several alternative names are listed, including 3-(1,2,3,6-Tetrahydropyridine-4-yl)-5-methoxy-1H-indole and this compound .
  • Structural Identifiers:
    • InChI Key: KRVMLPUDAOWOGN-UHFFFAOYSA-N
    • SMILES: COc1ccc2[nH]cc(C3=CCNCC3)c2c1

Related Compound:

  • This compound succinate, which has PubChem CID 108028, is mentioned as a related compound .

Potential Use:

  • The search result lists the compound as a pharmaceutical raw material, implying a potential use in the pharmaceutical industry.

Mechanism of Action

RU 24969 exerts its effects by selectively binding to and activating serotonin 1A and serotonin 1B receptors. This activation leads to changes in neurotransmission and neuronal activity, which in turn influence various physiological and behavioral processes. The compound’s effects on reward processes and addiction are thought to be mediated through its actions on serotonin 1B receptors .

Comparison with Similar Compounds

RU 24969 is similar to other serotonin receptor agonists, such as CP-94,253 and 8-OH-DPAT. it is unique in its selectivity for serotonin 1B receptors, which distinguishes it from other compounds in this class . Similar compounds include:

RU 24969’s unique selectivity for serotonin 1B receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and behavioral processes.

Biological Activity

5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 66611-26-5) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H16_{16}N2_2O
  • Molecular Weight : 228.29 g/mol
  • Melting Point : 179-181 °C

Antidepressant Effects

Research indicates that derivatives of indole compounds, including this compound, exhibit antidepressant-like effects. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain. A study highlighted that similar compounds could enhance neurogenesis and synaptic plasticity in animal models of depression .

Antioxidant Activity

This compound has shown promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. The compound's ability to scavenge free radicals was demonstrated in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities. In animal models of neurodegeneration, it demonstrated a capacity to protect neuronal cells from apoptosis induced by toxic agents. This effect is likely mediated through the modulation of signaling pathways involved in cell survival .

The proposed mechanisms for the biological activities of this compound include:

  • Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a critical role in neurotransmitter signaling .
  • Serotonin Receptor Interaction : The compound may interact with serotonin receptors (5-HT receptors), influencing mood regulation and anxiety responses.

Study on Antidepressant Activity

In a recent study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated that the compound could be a potential candidate for further development as an antidepressant .

Neuroprotection in Parkinson’s Disease Models

Another study explored the neuroprotective effects of this compound in a Parkinson's disease model induced by 6-hydroxydopamine (6-OHDA). The treatment group exhibited improved motor function and reduced dopaminergic neuron loss compared to controls. These findings suggest that the compound may offer protective benefits against neurodegeneration associated with Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group coupling. A common approach is to use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution for introducing the tetrahydropyridine moiety. For example:

  • Intermediate Preparation: React 5-methoxyindole derivatives with a tetrahydropyridine precursor (e.g., 1,2,3,6-tetrahydropyridine-4-amine) under basic conditions.
  • Catalysis: Use CuI (1–5 mol%) in PEG-400/DMF solvents to facilitate coupling, as demonstrated in analogous indole syntheses .
  • Purification: Employ column chromatography (70:30 ethyl acetate/hexane) to isolate the product, achieving ~40–50% yields. Optimization Tips:
  • Increase reaction time (12–24 hours) for complete conversion.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Key Reaction Parameters Example ValuesReference
Catalyst (CuI)5 mol%
Solvent SystemPEG-400/DMF
Yield42%

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Analysis:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C5, tetrahydropyridine ring at C3).
  • 19F NMR (if fluorinated analogs are synthesized) .
    • X-ray Crystallography: Resolve bond angles and stereochemistry (e.g., C2–C1–C6 angle: 121.1°) .
    • Mass Spectrometry: High-resolution FAB-HRMS for molecular ion verification (e.g., [M+H]⁺ calculated within ±0.001 Da) .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: While direct studies on this compound are limited, structurally related indole-tetrahydropyridine hybrids exhibit:

  • Antioxidant Activity: Scavenging ROS in ischemia models via indole’s electron-rich aromatic system .
  • Enzyme Inhibition: Binding to kinase or protease active sites (e.g., SARS-CoV-2 3CLpro inhibition by chloropyridinyl-indole esters) .
  • Anticancer Potential: IC₅₀ values of ~30 µM in HepG2 cells for triazole-indole derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Dose-Response Curves: Compare EC₅₀ values under controlled conditions (e.g., 10–100 µM range).
  • Meta-Analysis: Cross-reference with structurally similar compounds (e.g., bis-indolylalkanes with confirmed IC₅₀ reproducibility) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 3CLpro) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR Models: Train on indole derivatives with known activities (e.g., triazoles ). Validation: Cross-check with crystallographic data (e.g., C14–O1 bond length: 1.373 Å) .

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use CHIRALPAK® columns for enantiomer separation.
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling steps .
  • X-ray Analysis: Resolve racemic mixtures via single-crystal diffraction (e.g., torsion angles <5° deviation) .

Q. Data Contradiction Analysis Example

Study Reported IC₅₀ (µM)ConditionsReference
Anticancer (HepG2)3048h incubation, 10% FBS
Antifungal (C. albicans)Comparable to Fluconazole24h incubation

Resolution: Differences in incubation time and media composition (e.g., serum concentration) significantly alter bioavailability.

Properties

IUPAC Name

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVMLPUDAOWOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276045
Record name 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66611-26-5
Record name 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66611-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU-24969
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RU-24969
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISE72RACC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 14.7 g of 5-methoxy-1H-indole, 30.7 g of the monohydrate of 4-piperidone hydrochloride and 150 ml of 2 N methanolic potassium hydroxide solution was refluxed under an inert atmosphere for 81/2 hours and was then cooled. 300 ml of water were added to the mixture which caused crystallization and the mixture was cooled to 10° C. and filtered. The recovered product was empasted 3 times with water, twice with ethanol and twice with ether. The product was dried at 20° C. under reduced pressure to obtain 18.25 g of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of a clear yellow powder melting at 183° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 5-methoxyindole (5.0 g, 34 mmol) and 4-piperidone hydrochloride hydrate (10.0 g, 65 mmol). The product was isolated as a yellow solid. Yield 6.1 g (79%). mp 191°-195° C. FDMS m/e=228 (M+ of free base).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

44 g of the hydrochloride of 4-piperidone monohydrate were added at 100° C. to a solution of 12.6 g of 5-methoxy-indole in 240 ml of acetic acid and the mixture was held at 100° C. for 30 minutes and was then cooled and poured into ice water containing 400 ml of concentrated ammonium hydroxide solution. The mixture was extracted with ethyl acetate and the organic phase was washed with aqueous sodium chloride solution, was dried over magnesium sulfate and was evaporated to dryness to obtain 20 g of raw product. The latter was chromatographed over silica gel and elution with a 7-2-1 chloroform-methanol-triethylamine mixture yielded 5.26 g of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of a resin.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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